2-(4-methoxyphenyl)-5-phenylfuran
Overview
Description
2-(4-methoxyphenyl)-5-phenylfuran is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.099379685 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Compounds with structural elements similar to "2-(4-methoxyphenyl)-5-phenylfuran" have been utilized in organic synthesis, demonstrating unique redox properties and serving as building blocks for more complex molecular architectures. For instance, the development of sterically protected groups carrying reversible redox sites has been applied to construct novel redox systems composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).
Material Science and Polymer Chemistry
- In material science, derivatives of "this compound" have been incorporated into silica to prepare composite materials, demonstrating the potential for creating functional materials with specific optical and physical properties. This includes the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, which have been characterized for their UV–vis and emission spectra, indicating applications in optoelectronics and sensing technologies (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Antimicrobial and Antifungal Activities
- Certain benzofuran derivatives, structurally related to "this compound," have shown significant antimicrobial and antifungal activities. This includes compounds like cicerfuran and its analogs, which have been evaluated against various bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).
Corrosion Inhibition
- In the field of corrosion science, derivatives of "this compound" have been investigated as corrosion inhibitors for metals in acidic environments. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested on mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency and providing insights into the mechanisms of corrosion inhibition and the potential for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenylfuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-18-15-9-7-14(8-10-15)17-12-11-16(19-17)13-5-3-2-4-6-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUWQNIJUFHROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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